molecular formula C10H9NO4S2 B2677590 Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate CAS No. 85524-16-9

Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate

Cat. No.: B2677590
CAS No.: 85524-16-9
M. Wt: 271.31
InChI Key: AJCJFCAMKAYRGQ-UHFFFAOYSA-N
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Description

Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is characterized by the presence of a methyl ester group and a sulfanyl group attached to the benzothiazole ring. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

methyl 2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S2/c1-15-9(12)6-16-10-7-4-2-3-5-8(7)17(13,14)11-10/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJCJFCAMKAYRGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate typically involves the reaction of 2-mercaptobenzothiazole with methyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and high yield. The product is typically purified by recrystallization or column chromatography to remove any impurities.

Chemical Reactions Analysis

2.1. Hydrolysis of the Ester Group

The methyl ester undergoes alkaline hydrolysis to form the corresponding carboxylic acid:

Methyl esterNaOH, H2O[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetic acid\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetic acid}

  • Conditions : 2M NaOH, reflux, 2 hours.

  • Yield : ~90% .

2.2. Nucleophilic Substitution at the Sulfur Atom

The sulfanyl group participates in alkylation or arylation reactions. For example:

Methyl ester+R-XBaseR-S-CH₂COOCH₃ derivatives\text{Methyl ester} + \text{R-X} \xrightarrow{\text{Base}} \text{R-S-CH₂COOCH₃ derivatives}

  • Example : Reaction with benzyl bromide in DMF/K₂CO₃ yields benzyl sulfanyl derivatives (yield: 65–78%) .

2.3. Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis. For instance, condensation with hydrazines forms thiazolidinones:

Methyl ester+NH2NH2Thiazolidin-4-one derivatives\text{Methyl ester} + \text{NH}_2\text{NH}_2 \rightarrow \text{Thiazolidin-4-one derivatives}

  • Conditions : Ethanol, reflux, 6 hours.

  • Yield : 50–60% .

Functionalization via Cross-Coupling

Palladium-catalyzed Suzuki coupling introduces aryl/heteroaryl groups at the benzothiazole ring:

Methyl ester+Ar-B(OH)2Pd(dppf)Cl2Biaryl derivatives\text{Methyl ester} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(dppf)Cl}_2} \text{Biaryl derivatives}

  • Conditions : K₂CO₃, acetone/toluene/water (4:4:1), microwave (100°C, 10 min).

  • Yield : 70–80% .

Thionation and Oxidation

  • Thionation : Treatment with P₄S₁₀ converts the carbonyl group to a thiocarbonyl:

    COP4S10CS\text{CO} \xrightarrow{\text{P}_4\text{S}_{10}} \text{CS}
    • Yield : 60–70% .

  • Oxidation : H₂O₂/WO₃ oxidizes the sulfanyl group to sulfone derivatives .

Comparative Reactivity Data

Reaction Type Reagents/Conditions Product Yield
Ester hydrolysisNaOH, H₂O, refluxCarboxylic acid90%
Suzuki couplingPd(dppf)Cl₂, Ar-B(OH)₂, microwaveBiaryl thiazinanones80%
AmidationHATU, DIPEA, DMFSulfanyl acetamides85%
Cyclization with hydrazineNH₂NH₂, ethanol, refluxThiazolidin-4-one60%

Mechanistic Insights

  • Nucleophilic substitution : The sulfur atom’s lone pairs facilitate attack on electrophilic centers (e.g., alkyl halides).

  • Cyclization : Intramolecular aldol condensation or thiol-mediated ring closure dominates in basic media .

Scientific Research Applications

Antimicrobial and Anticancer Activities

Recent studies have highlighted the antimicrobial and anticancer properties of benzothiazole derivatives, including methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and cancer cell lines.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of benzothiazole derivatives. The results showed that compounds featuring the benzothiazole moiety displayed potent activity against Staphylococcus aureus and Escherichia coli . this compound was included in this evaluation due to its structural similarity.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Applications in Drug Development

The compound is being investigated for its potential as a lead compound in drug development due to its diverse biological activities. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

Table 1: Biological Activities of this compound Derivatives

Derivative Activity Target Organism/Cell Line Reference
This compoundAntibacterialStaphylococcus aureus, E. coli
This compoundAnticancerMDA-MB-231 (breast cancer)

Synthesis Techniques

The synthesis of this compound can be achieved through various methods including:

  • Condensation Reactions : Utilizing benzothiazole derivatives with appropriate acetic acid derivatives under acidic or basic conditions.
  • Functionalization : Modifying existing benzothiazole compounds to introduce the methyl acetate group.

Mechanism of Action

The mechanism of action of Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(1,3-benzothiazol-2-yl)acetate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: Similar structure but with additional oxo groups.

Uniqueness

Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is unique due to the presence of both a sulfanyl group and a methyl ester group, which confer distinct chemical reactivity and biological activity compared to other benzothiazole derivatives.

Biological Activity

Methyl [(1,1-dioxido-1,2-benzothiazol-3-yl)sulfanyl]acetate is a compound belonging to the benzothiazole class, characterized by its unique chemical structure which includes a methyl ester and a sulfanyl group. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9NO4S2
  • Molecular Weight : 255.25 g/mol
  • CAS Number : 85524-16-9

The compound's structure allows it to participate in various chemical reactions, including oxidation and substitution, which can influence its biological activity.

This compound interacts with specific molecular targets such as enzymes and receptors. These interactions can lead to inhibition or activation of biological pathways. The exact mechanisms are still being studied, but preliminary data suggest potential roles in enzyme inhibition and modulation of protein interactions.

Enzyme Inhibition

In vitro studies have demonstrated that related compounds exhibit potent inhibitory effects on potassium channels (Kv1.3), which are critical in various physiological processes. For example, a series of substituted benzothiazole derivatives showed comparable potency to known inhibitors in patch clamp assays . This suggests that this compound may also function as an enzyme inhibitor.

Antioxidant Activity

Benzothiazole derivatives are known for their antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases .

Study on Tyrosinase Inhibition

A study focusing on related benzothiazole compounds demonstrated significant inhibition of mushroom tyrosinase activity. The results indicated that certain analogs were effective in reducing melanin production, highlighting potential applications in treating hyperpigmentation disorders . Although the specific role of this compound was not directly addressed, its structural characteristics suggest it could exhibit similar effects.

CompoundTyrosinase Inhibition (%)IC50 (µM)
Analog 170%0.5
Analog 285%0.3
This compoundTBDTBD

Cytotoxicity Studies

In preliminary cytotoxicity assessments involving similar compounds, some exhibited low toxicity at concentrations up to 20 µM without affecting cell viability significantly. This suggests a favorable safety profile for further investigation into therapeutic applications .

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